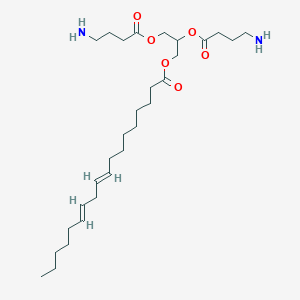
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, also known as BAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAP is a derivative of linoleic acid, a polyunsaturated fatty acid that is essential for human health. The synthesis method of BAP involves the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride.
Wissenschaftliche Forschungsanwendungen
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and cardiovascular disease. In cancer research, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect neurons from damage and reduce inflammation. In cardiovascular disease, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
Wirkmechanismus
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Biochemische Und Physiologische Effekte
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to induce apoptosis and inhibit cell growth. In neurons, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to protect against oxidative stress and reduce inflammation. In cardiovascular cells, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has been shown to reduce oxidative stress and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also soluble in water and organic solvents, which makes it easy to work with in the lab. However, 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate include the development of 2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate derivatives, investigation of its role in other diseases, and determination of optimal dosing and administration.
Synthesemethoden
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate is synthesized by the reaction of linoleic acid with 4-aminobutanoic acid and succinic anhydride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is typically carried out in a solvent, such as dimethylformamide. The resulting product is a white powder that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
108920-55-4 |
|---|---|
Produktname |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
Molekularformel |
C29H52N2O6 |
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C29H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h6-7,9-10,26H,2-5,8,11-25,30-31H2,1H3/b7-6+,10-9+ |
InChI-Schlüssel |
GOOTVQNYEGOTOF-AVQMFFATSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



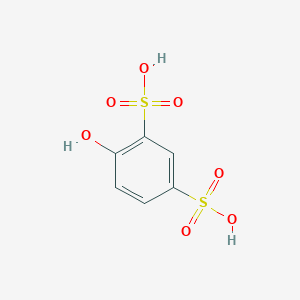
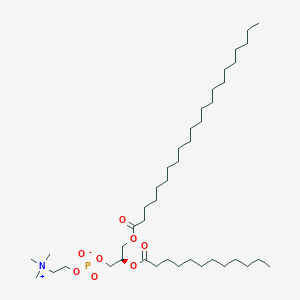
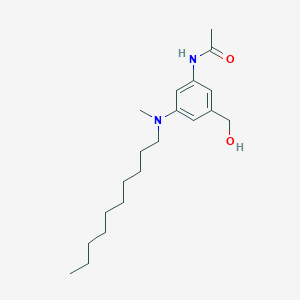
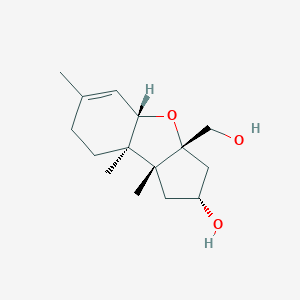

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
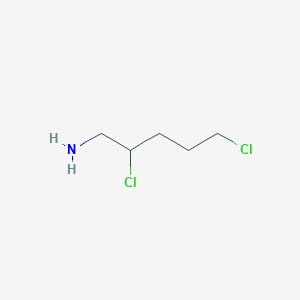
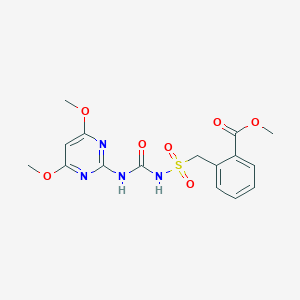
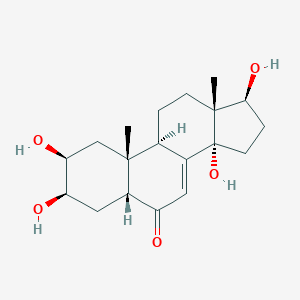
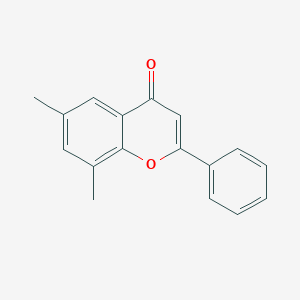
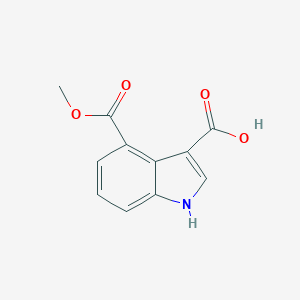
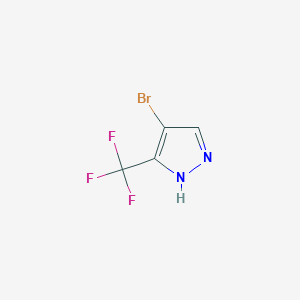
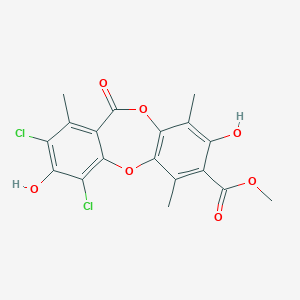
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)